1-methyl-2-sulfanyl-4H-imidazol-5-one
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Overview
Description
1-Methyl-2-sulfanyl-4H-imidazol-5-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a unique structure with a sulfur atom attached to the imidazole ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-sulfanyl-4H-imidazol-5-one can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the use of amines and carbonyl compounds under dehydrative cyclization conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-sulfanyl-4H-imidazol-5-one undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield various reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole compounds.
Scientific Research Applications
1-Methyl-2-sulfanyl-4H-imidazol-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-methyl-2-sulfanyl-4H-imidazol-5-one involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in enzymes or proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways .
Comparison with Similar Compounds
1-Methylimidazole: Lacks the sulfur atom, resulting in different chemical properties and reactivity.
2-Mercaptoimidazole: Similar sulfur-containing imidazole but with different substitution patterns.
4H-Imidazol-5-one: The parent compound without the methyl and sulfanyl groups.
Uniqueness: 1-Methyl-2-sulfanyl-4H-imidazol-5-one is unique due to the presence of both a methyl group and a sulfur atom on the imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-methyl-2-sulfanyl-4H-imidazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-6-3(7)2-5-4(6)8/h2H2,1H3,(H,5,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJHYNPOIFOIIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C1S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)CN=C1S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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